Disitertide
Overview
Description
Disitertide, also known as Peptide 144, is a peptide inhibitor of transforming growth factor-beta 1 (TGF-β1). It is specifically designed to block the interaction between TGF-β1 and its receptor, thereby inhibiting the biological effects of TGF-β1. This compound has shown significant potential in reducing fibrosis and has been used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disitertide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: Disitertide primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: Used in the synthesis of this compound to facilitate peptide bond formation. Examples include N,N’-diisopropylcarbodiimide (DIC) and O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Protecting Groups: Used to protect functional groups during synthesis. Examples include fluorenylmethyloxycarbonyl (Fmoc) and t-butyloxycarbonyl (Boc).
Cleavage Reagents: Used to remove the peptide from the solid support and deprotect the functional groups. .
Major Products: The major product formed from these reactions is the fully synthesized and purified this compound peptide .
Scientific Research Applications
Disitertide has been extensively studied for its potential therapeutic applications, particularly in the treatment of fibrosis. It has shown promise in reducing radiation-induced fibrosis and muscle fibrosis in soft tissue sarcomas. Additionally, this compound has been investigated for its potential to inhibit the TGF-β1 signaling pathway, which is implicated in various fibrotic diseases .
In the field of cancer research, this compound has demonstrated antitumoral effects by inhibiting the TGF-β1 pathway, which is known to promote tumor growth and metastasis. It has also been studied for its potential to enhance wound healing and reduce scarring .
Mechanism of Action
Disitertide exerts its effects by specifically binding to the TGF-β1 receptor, thereby blocking the interaction between TGF-β1 and its receptor. This inhibition prevents the downstream signaling pathways that lead to fibrosis and other pathological processes. The primary molecular targets of this compound are the TGF-β1 receptors, and the pathways involved include the Smad2/3 phosphorylation pathway and the PI3K/Akt signaling pathway .
Comparison with Similar Compounds
Pirfenidone: Another antifibrotic agent that inhibits TGF-β1 but through a different mechanism.
Nintedanib: A tyrosine kinase inhibitor that targets multiple pathways, including TGF-β1 signaling.
Galunisertib: A small molecule inhibitor of TGF-β receptor I kinase.
Uniqueness of Disitertide: this compound is unique in its specific design as a peptide inhibitor of TGF-β1. Unlike small molecule inhibitors, this compound offers a high degree of specificity and potency in blocking the TGF-β1 signaling pathway. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H109N17O22S2/c1-12-32(5)53(85-67(105)54(33(6)13-2)84-64(102)48(30-87)82-56(94)35(8)74-61(99)45(27-51(91)92)79-62(100)43(24-31(3)4)78-63(101)47(29-86)83-65(103)52(71)36(9)88)66(104)80-44(25-37-28-72-39-17-15-14-16-38(37)39)60(98)73-34(7)55(93)75-41(20-22-108-10)58(96)77-42(21-23-109-11)59(97)76-40(18-19-49(69)89)57(95)81-46(68(106)107)26-50(70)90/h14-17,28,31-36,40-48,52-54,72,86-88H,12-13,18-27,29-30,71H2,1-11H3,(H2,69,89)(H2,70,90)(H,73,98)(H,74,99)(H,75,93)(H,76,97)(H,77,96)(H,78,101)(H,79,100)(H,80,104)(H,81,95)(H,82,94)(H,83,103)(H,84,102)(H,85,105)(H,91,92)(H,106,107)/t32-,33-,34-,35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-,53-,54-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYPEUHIWDMJLM-SWHDLQTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H109N17O22S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1580.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
272105-42-7 | |
Record name | Disitertide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0272105427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disitertide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12953 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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